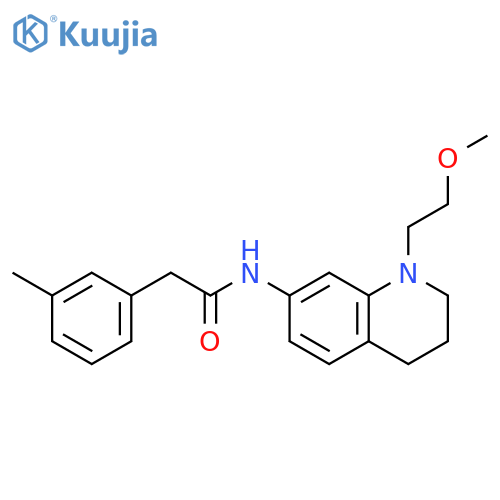

Cas no 1172951-39-1 (N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide)

N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide

- N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide

- Benzeneacetamide, 3-methyl-N-[1,2,3,4-tetrahydro-1-(2-methoxyethyl)-7-quinolinyl]-

- AKOS024634266

- N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide

- SR-01000911620-1

- SR-01000911620

- 1172951-39-1

- F2268-0071

- N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

-

- インチ: 1S/C21H26N2O2/c1-16-5-3-6-17(13-16)14-21(24)22-19-9-8-18-7-4-10-23(11-12-25-2)20(18)15-19/h3,5-6,8-9,13,15H,4,7,10-12,14H2,1-2H3,(H,22,24)

- InChIKey: XGCOLCXWUZXWPO-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=CC3=C(C=C2)CCCN3CCOC)=O)=CC=CC(C)=C1

計算された属性

- せいみつぶんしりょう: 338.199428076g/mol

- どういたいしつりょう: 338.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2268-0071-4mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-5mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-10μmol |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-10mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-25mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-2mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-20μmol |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-15mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-1mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2268-0071-3mg |

N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide |

1172951-39-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamideに関する追加情報

Professional Introduction to N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide (CAS No. 1172951-39-1)

N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1172951-39-1, belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse applications in medicinal chemistry. The presence of a 2-methoxyethyl side chain and a 3-methylphenyl group in its molecular structure contributes to its distinct chemical and pharmacological characteristics.

The synthesis of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide involves a series of intricate chemical reactions that require precise control over reaction conditions and reagent selection. The tetrahydroquinoline core is a crucial component that imparts specific electronic and steric properties to the molecule, making it an attractive scaffold for drug discovery. The acetamide functional group further enhances the compound's potential as a bioactive molecule by facilitating interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide with various biological receptors. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. Such findings are particularly relevant in the context of developing novel therapeutic agents for chronic inflammatory diseases.

In addition to its potential therapeutic applications, N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide has been investigated for its role in modulating neurotransmitter systems. The tetrahydroquinoline moiety is known to interact with serotonin and dopamine receptors, which are implicated in mood regulation and cognitive functions. Preliminary studies indicate that this compound may have neuroprotective properties, making it a promising candidate for further exploration in the treatment of neurological disorders.

The structural diversity of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide allows for modifications that can fine-tune its pharmacological profile. Researchers have explored various derivatives of this compound to optimize its bioavailability and target specificity. For instance, introducing fluorine atoms or other halogenated groups can enhance metabolic stability while maintaining or improving binding affinity. Such structural modifications are essential for developing drug candidates that meet stringent pharmacokinetic requirements.

One of the most exciting aspects of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide is its potential in combination therapy. Its ability to interact with multiple biological targets suggests that it could be used in conjunction with other drugs to achieve synergistic effects. This approach is particularly relevant in oncology, where combination therapies are often employed to overcome drug resistance and improve patient outcomes. The compound's multifaceted activity profile makes it an intriguing candidate for further clinical investigation.

The development of novel synthetic methodologies has also played a crucial role in advancing the study of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide. Catalytic processes and green chemistry principles have been utilized to streamline synthetic routes while minimizing environmental impact. These innovations not only improve efficiency but also make the production of complex molecules more sustainable. As the demand for high-quality pharmaceutical intermediates grows, such advancements will be invaluable.

Future research on N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide will likely focus on elucidating its mechanism of action and exploring new therapeutic applications. Preclinical studies are essential for understanding how the compound interacts with biological systems at the molecular level. By gaining deeper insights into its pharmacodynamics and pharmacokinetics, scientists can identify new opportunities for drug development and refine existing treatments.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring the potential of N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide. These technologies can predict biological activity based on structural features and accelerate the identification of promising candidates for further testing. As computational power continues to grow, the role of AI in pharmaceutical research will become increasingly significant.

In conclusion,N - 1 - ( 2 - methoxy ethyl ) - 1 , 2 , 3 , 4 - tetra hydro quinol ine - 7 - yl - 2 - ( 3 - methyl phen yl ) acet amide ( CAS no . 11729513 - 39 - 1 ) is a highly promising compound with diverse biological activities . Its unique structural features make it an attractive scaffold for drug discovery , while recent advancements in synthetic chemistry and computational biology offer new opportunities for exploring its therapeutic potential . Further research is warranted to fully harness the capabilities of this remarkable molecule.

1172951-39-1 (N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide) 関連製品

- 912896-10-7(1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)

- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)

- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)

- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)

- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)

- 1261815-31-9(6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)

- 208263-80-3(PCB 52-13C12)

- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)

- 2127095-72-9(trans-2-Icosenoic acid)

- 2135640-93-4((+)-JNJ-A07)